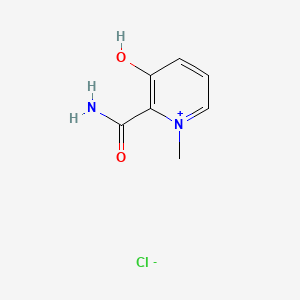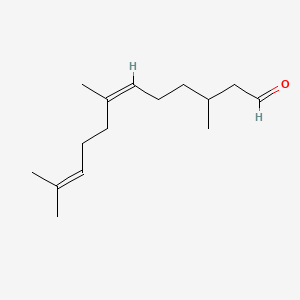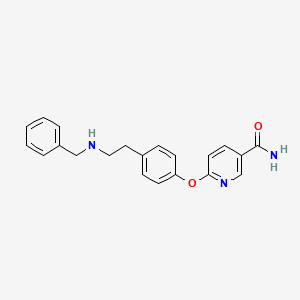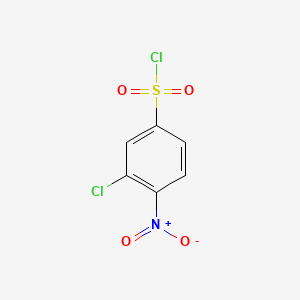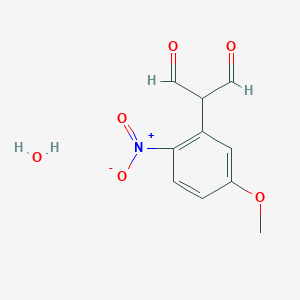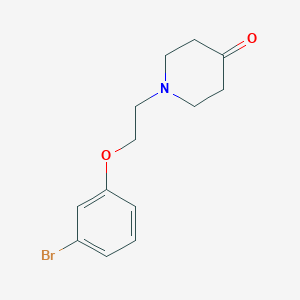
1-(2-(3-Bromofenoxi)etil)piperidin-4-ona
Descripción general
Descripción
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is a chemical compound with the CAS Number: 1274696-47-7 . It has a molecular weight of 298.18 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of this compound is 1-[2-(3-bromophenoxy)ethyl]-2-piperidinone . The InChI code is 1S/C13H16BrNO2/c14-11-4-3-5-12(10-11)17-9-8-15-7-2-1-6-13(15)16/h3-5,10H,1-2,6-9H2 .Physical And Chemical Properties Analysis
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is an oil that is stored at room temperature . It has a molecular weight of 298.18 .Aplicaciones Científicas De Investigación
Papel en el Diseño de Fármacos
Las piperidinas, incluida la "1-(2-(3-Bromofenoxi)etil)piperidin-4-ona", se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .
Síntesis de Diversos Derivados de Piperidina
Este compuesto juega un papel crucial en la síntesis de diversos derivados de piperidina, como piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas .
Actividad Biológica y Farmacológica
Se ha encontrado que las piperidinas, incluida la "this compound", exhiben actividad biológica y farmacológica . Esto las convierte en posibles candidatas para el desarrollo de nuevos fármacos.
Aplicaciones Antivirales
Se ha demostrado que este compuesto exhibe actividades antivirales, lo que lo convierte en un posible candidato para el desarrollo de nuevos fármacos antivirales.
Aplicaciones Anticancerígenas
“this compound” también se ha encontrado que tiene actividades anticancerígenas. Esto abre posibilidades para su uso en el desarrollo de nuevos fármacos anticancerígenos.
Aplicaciones Antibacterianas
Se ha demostrado que este compuesto exhibe actividades antibacterianas, lo que lo convierte en un posible candidato para el desarrollo de nuevos fármacos antibacterianos.
Producto Intermedio en la Síntesis de Paliperidona
En particular, el 6-fluoro-3- (piperidin-4-il)-1,2-benzoxazol es un producto intermedio importante en la síntesis de paliperidona , que es el metabolito activo principal del antipsicótico más antiguo, risperidona . “this compound” podría usarse potencialmente en roles similares.
Desarrollo de Métodos Rápidos y Rentables para la Síntesis
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . “this compound” podría jugar un papel potencial en esta área.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .
Mecanismo De Acción
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Target of Action
The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. Many piperidine derivatives have been found to have significant biological activity, making them valuable in the development of new drugs .
Mode of Action
The mode of action of piperidine derivatives can also vary greatly. The specific interactions between the compound and its targets depend on the structure of the compound and the nature of the target .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the specific compound and its targets .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary based on the specific compound. Factors such as the compound’s structure, formulation, route of administration, and dose can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to effects on the whole organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include things like temperature, pH, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for both in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications .
Metabolic Pathways
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding how the compound is processed within the body and its overall impact on metabolism .
Transport and Distribution
The transport and distribution of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one within cells and tissues are essential for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors are crucial for determining the compound’s bioavailability and therapeutic potential .
Propiedades
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAMEKHRQBDXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




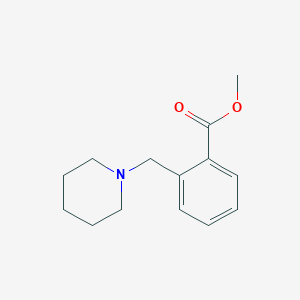
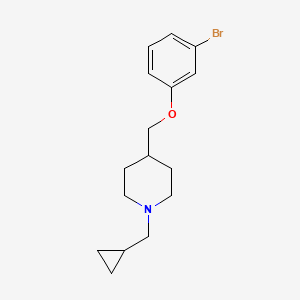
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)


